molecular formula C8H7ClFNO B1580425 N-(3-Chloro-4-fluorophenyl)acetamide CAS No. 877-90-7

N-(3-Chloro-4-fluorophenyl)acetamide

Cat. No.: B1580425
CAS No.: 877-90-7
M. Wt: 187.6 g/mol
InChI Key: ALPHMTFVUKDBGJ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-fluorophenyl)acetamide is a halogenated acetamide derivative characterized by a chloro-fluoro-substituted phenyl ring attached to an acetamide group. Its molecular formula is C₈H₆ClFNO, with a molar mass of 201.59 g/mol. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of anticancer, antiviral, and enzyme-targeting agents. Its structural features—such as the electron-withdrawing chloro and fluoro substituents—enhance its reactivity and ability to participate in hydrogen bonding, making it valuable for designing bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-Chloro-4-fluorophenyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 3-chloro-4-fluoroaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic acyl substitution, yielding the desired acetamide product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-purity starting materials, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

Chemistry

In the realm of chemistry, N-(3-Chloro-4-fluorophenyl)acetamide serves as a building block for synthesizing more complex molecules. Its halogen substituents can influence the electronic properties of derivatives, making it an attractive scaffold for further chemical modifications.

Biology

The compound has been investigated for its potential as an enzyme inhibitor and for interactions with specific biological receptors. Studies indicate that the presence of halogens may enhance binding affinities, which is critical for developing targeted therapies in cancer treatment .

Table 1: Biological Activity Overview

Activity TypeDescriptionReference
AntimicrobialExhibits significant antimicrobial properties
AntitumorInvestigated as a potential antitumor agent
Enzyme InhibitionPotential to inhibit specific enzymes

Medicine

In medicinal applications, this compound has been explored for its therapeutic effects, particularly in treating diseases where modulation of biological pathways is beneficial. It shows promise in the development of drugs targeting tuberculosis and other bacterial infections due to its antimicrobial properties .

Case Study: Antitubercular Activity
A study evaluated derivatives of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide for their antitubercular activities against Mycobacterium tuberculosis. The most potent derivative exhibited a minimum inhibitory concentration (MIC) of 4 µg/mL, highlighting the potential of structurally similar compounds in drug development .

Industrial Applications

In industry, this compound is utilized in the development of new materials and as an intermediate in synthesizing other industrial chemicals. Its unique properties make it suitable for various applications, including the formulation of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-Chloro-4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

N-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (Compound 14)

  • Structure : Incorporates a thiazole ring fused to the chloro-fluorophenyl group.
  • Synthesis: Reacts 2-bromo-1-(3-chloro-4-fluorophenyl)ethanone with thioacetamide in ethanol, yielding a white crystalline product .

2-((5-Chloro-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)-N-(3-chloro-4-fluorophenyl)acetamide (21a)

  • Structure: Features a quinazolinone-thioether moiety.
  • Synthesis: Derived from 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide and a mercaptoquinazolinone derivative under KI catalysis .
  • Activity: Exhibits anticancer activity, likely due to the quinazolinone core, which is known to inhibit topoisomerases or tyrosine kinases .

N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide

  • Structure : Substituted with a naphthalene group .
  • Synthesis : Prepared via condensation of naphthalen-1-ylacetyl chloride with 3-chloro-4-fluoroaniline in dichloromethane .
  • Crystallography : The dihedral angle between the naphthalene and chloro-fluorophenyl rings is 60.5° , influencing packing via N–H···O hydrogen bonds .

N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide

  • Structure : Contains a 4-methoxyphenyl substituent.
  • Properties: The electron-donating methoxy group improves solubility and may modulate receptor affinity. Molecular formula: C₁₅H₁₃ClFNO₂ .

N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide

  • Structure: Includes a sulfanyl-linked quinazolinone with a 4-chlorophenyl group.
  • Molecular Formula : C₂₂H₁₄Cl₂FN₃O₂S .
  • Activity: The sulfanyl bridge and quinazolinone core enhance interactions with enzymatic targets, such as proteases or kinases .

Physicochemical and Pharmacokinetic Comparisons

Compound Molecular Formula Key Substituents LogP (Predicted) Solubility Bioactivity Focus
N-(3-Chloro-4-fluorophenyl)acetamide C₈H₆ClFNO Cl, F 2.1 Low in water Intermediate synthesis
Compound 14 C₁₀H₇ClFNO₃S Thiazole 3.5 Moderate (DMSO) Kinase activation
Compound 21a C₁₈H₁₃Cl₂FN₃O₂S Quinazolinone, thioether 4.2 Low Anticancer
Naphthalene derivative C₁₈H₁₃ClFNO Naphthalene 4.8 Insoluble Ligand design
4-Methoxyphenyl analog C₁₅H₁₃ClFNO₂ Methoxyphenyl 2.8 Moderate Not specified

Biological Activity

N-(3-Chloro-4-fluorophenyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial and anticancer properties, mechanisms of action, and relevant research findings.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has shown effectiveness against various bacterial strains, particularly those involved in common infections. The compound interacts with bacterial enzymes, notably forming hydrogen bonds with critical residues in penicillin-binding proteins, which are essential for bacterial cell wall synthesis.

Table 1: Antibacterial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli16 μg/mL
Klebsiella pneumoniae8 μg/mL
Staphylococcus aureus32 μg/mL

This table summarizes the antibacterial efficacy of this compound against selected bacterial strains.

Anticancer Activity

In addition to its antibacterial properties, this compound has been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines. The compound's mechanism involves interference with cellular pathways critical for tumor growth and proliferation.

Table 2: Cytotoxicity Assay Results

Cell LineIC50 (μM)
HeLa (Cervical Cancer)20
MCF-7 (Breast Cancer)25
A549 (Lung Cancer)30

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating varying degrees of sensitivity among different cancer cell lines.

The biological activity of this compound is attributed to its ability to bind to specific molecular targets within bacterial cells and cancerous tissues. The halogen substituents enhance its lipophilicity, allowing better penetration into cell membranes. This compound may disrupt essential enzymatic functions or interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

Several case studies have highlighted the potential of this compound as a lead compound in drug development:

  • Antitubercular Activity : A study explored derivatives of acetamides similar to this compound, revealing promising antitubercular activity with MIC values as low as 4 μg/mL against Mycobacterium tuberculosis .
  • Combination Therapy : Research indicates that combining this compound with other therapeutic agents may enhance its efficacy against resistant strains of bacteria and cancer cells .

Q & A

Q. Basic: How can researchers optimize the synthetic route for N-(3-Chloro-4-fluorophenyl)acetamide to improve yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between 3-chloro-4-fluoroaniline and chloroacetyl chloride. Key steps include:

  • Reagent Selection : Use acetonitrile as a solvent and potassium iodide (KI) as a catalyst to enhance reaction efficiency (e.g., in thioacetamide derivatives synthesis) .
  • Temperature Control : Maintain temperatures between 0–5°C during aniline activation to minimize side reactions.
  • Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) ensures high purity. Yield optimization requires stoichiometric balance and slow addition of chloroacetyl chloride to prevent polymerization.

Q. Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl group) and δ 7.2–8.0 ppm (aromatic protons) confirm substituent positions.
    • ¹³C NMR : Signals near δ 170 ppm (amide carbonyl) and δ 40–45 ppm (CH₂Cl) validate backbone structure .
  • IR Spectroscopy : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm amide functionality.
  • Mass Spectrometry : Molecular ion peak at m/z 187.60 (M⁺) matches the molecular formula C₈H₇ClFNO .

Q. Advanced: How do hydrogen bonding and crystal packing influence the stability of this compound?

Methodological Answer:
X-ray diffraction studies reveal:

  • Hydrogen Bonding : The amide N-H forms intermolecular bonds with carbonyl oxygen (N-H···O=C; ~2.8 Å), creating chains along the c-axis .
  • Dihedral Angles : A small angle (~7.5°) between the benzene ring and acetamide plane enhances planar stacking, stabilizing the crystal lattice.
  • Packing Efficiency : Orthorhombic (P2₁2₁2₁) or monoclinic (P2₁/c) systems optimize van der Waals interactions, critical for thermal stability .

Q. Advanced: What experimental and computational strategies are used to analyze the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • In Vitro Assays :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., HepG-2, MCF-7) with IC₅₀ values calculated via dose-response curves .
    • Enzyme Inhibition : Measure kinase activity (e.g., TRK or EGFR) using fluorescence-based assays .
  • Computational Modeling :
    • Molecular Docking : Use AutoDock Vina to predict binding affinity to kinase active sites.
    • ADMET Prediction : Tools like Discovery Studio assess pharmacokinetic properties (e.g., LogP = 4.78, high membrane permeability) .

Q. Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare analogs (e.g., bromo/fluoro substitutions) to identify key pharmacophores. For example:
    • Electron-Withdrawing Groups : Chlorine at the 3-position enhances electrophilicity, improving target binding .
    • Spirocyclic Moieties : Modifications (e.g., triazaspiro groups) alter steric hindrance, affecting selectivity .
  • Statistical Validation : Use ANOVA to assess significance of activity differences across analogs in replicate assays .

Q. Advanced: What crystallographic software and refinement protocols are recommended for analyzing this compound?

Methodological Answer:

  • Software : SHELX suite (SHELXS for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography .
  • Refinement Steps :
    • Data Integration : Use SAINT or APEX3 to process diffraction data.
    • Hydrogen Placement : Apply riding models for H atoms, except for amide N-H (freely refined).
    • Disorder Handling : Split occupancy models for halogen atoms in cases of positional disorder .

Q. Basic: What are the key considerations for designing stability studies under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability :
    • Acidic (pH 1–3): Monitor hydrolysis of the amide bond via HPLC.
    • Neutral/Alkaline (pH 7–9): Assess dehalogenation or oxidation using LC-MS.
  • Thermal Stability :
    • Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures.
    • Accelerated aging studies (40–60°C) predict shelf-life under storage conditions .

Q. Advanced: How can researchers leverage in silico tools to predict metabolic pathways and toxicity?

Methodological Answer:

  • Metabolism Prediction : Use SwissADME or MetaPrint2D to identify likely Phase I/II modifications (e.g., CYP450-mediated oxidation).
  • Toxicity Profiling :
    • ProTox-II : Predict hepatotoxicity (e.g., alerts for aromatic chloro groups).
    • AMES Test Simulation : Assess mutagenicity risk via virtual screening .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-6-2-3-8(10)7(9)4-6/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALPHMTFVUKDBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00343343
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877-90-7
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=877-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-fluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00343343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Acetic anhydride (30 mL) was added at room temperature dropwise to 3-chloro-4-fluoroaniline (13.0 g, 0.1 mol) and stirred for 3 h. The reaction mixture was poured on ice (300 g) and the solid was filtered and dried to afford N-(3-chloro-4-fluorophenyl)acetamide (18.4 g, 98%) as a white solid. mp 96-97° C.; IR (KBr) 3303, 1671 cm-1 ; 1H NMR (CDCl3) δ 2.20 (s, 3H, CH3), 7.05 (t, J=8.9 Hz, 1H), 7.28 (m,1H), 7.66 (d, J=4.6 Hz, 1H), 8.05 (s, 1H, NH); Mass (m/z) 187 (M+).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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